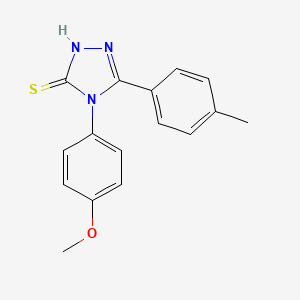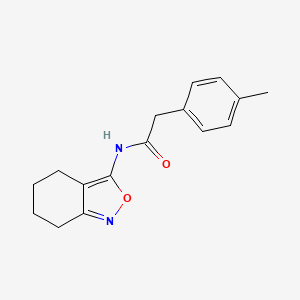
1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a versatile chemical compound with a unique structure that combines a benzoyl group with a tetrahydroquinoline scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the condensation of an appropriate benzoyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is utilized in several research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroquinoline scaffold provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline scaffold.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 7-position.
Uniqueness: 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the presence of both the benzoyl group and the amine group on the tetrahydroquinoline scaffold, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-9-8-12-7-4-10-18(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGDKJOLRAYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)
![2-[(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2736373.png)
![[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2736375.png)

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)


![3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2736382.png)
![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)
![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)
